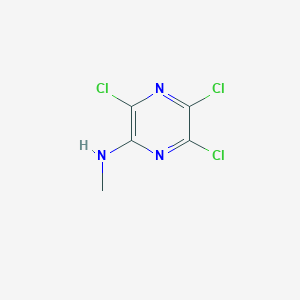

3,5,6-Trichloro-N-methylpyrazin-2-amine

Beschreibung

Contextualization within Halogenated Pyrazine (B50134) Chemistry

3,5,6-Trichloro-N-methylpyrazin-2-amine is a member of the pyrazine family, a class of heterocyclic aromatic compounds featuring a six-membered ring with two nitrogen atoms at positions 1 and 4. The presence of three chlorine atoms and an N-methylamine group on the pyrazine core significantly influences its chemical properties. Halogenated pyrazines are recognized for their utility as intermediates in the synthesis of pharmaceuticals, particularly those with antibacterial properties sigmaaldrich.com. The electron-withdrawing nature of the halogen atoms enhances the electrophilicity of the pyrazine ring, making it more susceptible to nucleophilic substitution reactions. This characteristic is a cornerstone of its synthetic utility.

Pyrazine and its derivatives are found in a variety of natural products and are also produced industrially for use as flavor and fragrance additives researchgate.net. The study of halogenated pyrazines, therefore, encompasses a wide range of applications, from the synthesis of bioactive molecules to the development of new materials tandfonline.comgoogle.com.

Historical Perspective on Related Halogenated Heterocyclic Chemical Entities

The field of heterocyclic chemistry has a rich history dating back to the 19th century, with some of the earliest synthesis reactions still in use today wikipedia.orgwikipedia.org. The Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879 are foundational methods for creating the pyrazine core structure wikipedia.org. The broader history of heterocyclic compounds began even earlier, with notable discoveries such as the isolation of alloxan from uric acid in 1818 and the production of furfural from starch in 1832 wikipedia.org.

The introduction of halogens to heterocyclic scaffolds has been a significant strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of molecules sigmaaldrich.com. Halogenation can lead to increased membrane permeability and reduced metabolic degradation, thereby enhancing the therapeutic potential of a compound sigmaaldrich.com. The systematic exploration of halogenated heterocycles has provided a diverse array of building blocks for organic synthesis sigmaaldrich.com.

Rationale for Academic Investigation of this compound

The academic interest in this compound and related compounds is primarily driven by the broad spectrum of biological activities exhibited by pyrazine derivatives. These compounds have been investigated for their potential as anticancer, anti-inflammatory, analgesic, antibacterial, and antioxidant agents nih.gov. The substitution pattern of the pyrazine ring, including the presence and position of halogen atoms, can significantly influence its biological activity nih.gov.

For instance, substituted amides of pyrazine-2-carboxylic acids have shown antimycobacterial and antifungal activities nih.gov. The rationale for investigating a specific compound like this compound stems from the ongoing search for new therapeutic agents with improved efficacy and novel mechanisms of action. Its polychlorinated structure makes it a candidate for further chemical modification to generate a library of compounds for biological screening.

Overview of Research Scope and Methodologies

The investigation of this compound and its analogs involves a multidisciplinary approach encompassing synthesis, purification, characterization, and computational analysis.

Synthesis and Purification: The synthesis of pyrazine derivatives can be challenging, and various methods are employed to achieve the desired products tandfonline.com. Purification of these compounds often relies on chromatographic techniques. Normal-phase flash chromatography with a silica stationary phase is a common method, though the separation of closely related pyrazines can be difficult jasco.hu. Different methods of sample cleanup, such as liquid-liquid extraction, column chromatography, and distillation, are utilized to isolate and purify pyrazines from reaction mixtures nih.govoup.com.

Analytical Characterization: A suite of analytical techniques is used to confirm the structure and purity of the synthesized compounds. These include:

Spectroscopic Methods: Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to identify functional groups and vibrational modes of the molecule chemrxiv.orgjconsortium.com. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure jconsortium.com.

Mass Spectrometry: Techniques like gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed for molecular weight determination and structural elucidation, as well as for quantitative analysis in biological matrices nih.govnih.govresearchgate.netnih.gov.

Computational Studies: Computational chemistry plays a crucial role in understanding the properties and reactivity of halogenated heterocycles. Density Functional Theory (DFT) calculations are used to study the electronic structure, vibrational frequencies, and other molecular properties chemrxiv.orgpurdue.edu. These computational studies provide insights that complement experimental findings and can help in the design of new molecules with desired characteristics purdue.eduacs.org.

| Research Area | Methodologies |

| Synthesis | Staedel–Rugheimer pyrazine synthesis, Gutknecht pyrazine synthesis, Condensation reactions |

| Purification | Normal-phase flash chromatography, Liquid-liquid extraction, Column chromatography, Distillation |

| Characterization | FT-IR, FT-Raman, NMR, GC-MS, UPLC-MS/MS |

| Computational Analysis | Density Functional Theory (DFT) |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5,6-trichloro-N-methylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl3N3/c1-9-5-4(8)10-2(6)3(7)11-5/h1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHFKDBTNZWXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(C(=N1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 3,5,6 Trichloro N Methylpyrazin 2 Amine

De Novo Synthesis Approaches to Substituted Pyrazines

The de novo synthesis of the pyrazine (B50134) ring system offers a versatile approach to constructing polysubstituted pyrazines from acyclic precursors. This strategy allows for the introduction of various substituents at specific positions by carefully selecting the starting materials and reaction conditions.

Cyclization Strategies for Pyrazine Ring Formation

The formation of the pyrazine ring is typically achieved through condensation reactions of 1,2-dicarbonyl compounds with 1,2-diamines. However, more contemporary methods have been developed to access highly functionalized pyrazines. One such method involves the cyclization of N-allyl malonamides. This two-step sequence begins with the diazidation of the N-allyl malonamide, followed by a thermal or copper-mediated cyclization to yield a pyrazine core bearing ester and hydroxy groups. mdpi.comnih.gov These groups can then be further modified to introduce the desired substituents.

Another approach involves the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by earth-abundant metals like manganese, to selectively form 2,5-substituted pyrazines. youtube.com The condensation of diamines with epoxides or α-halo ketones also represents a classic route to the pyrazine skeleton. youtube.com Furthermore, a "deconstruction-reconstruction" strategy has been devised for pyrimidine (B1678525) diversification, which can be conceptually extended to pyrazines. savemyexams.com This involves the ring-opening of a pre-existing heterocyclic structure to an intermediate that can then be cyclized in a different manner to generate a diverse library of substituted heterocycles. savemyexams.com

| Starting Materials | Reaction Type | Resulting Pyrazine Core | Key Features |

| N-allyl malonamides | Diazidation followed by thermal/copper-mediated cyclization | 2-ester-3-hydroxypyrazine | Allows for further modification of ester and hydroxy groups. mdpi.comnih.gov |

| 2-Amino alcohols | Base-metal catalyzed dehydrogenative self-coupling | 2,5-disubstituted pyrazine | Atom-economical and environmentally benign. youtube.com |

| α-Diketones and vicinal diamines | Condensation reaction | Substituted pyrazine | A standard and widely used protocol. youtube.com |

| Pyrimidine derivatives | Deconstruction-reconstruction | Diversely substituted pyrazines | Enables late-stage diversification of complex molecules. savemyexams.com |

Introduction of Halogenation (Chlorination) Methodologies onto Pyrazine Scaffolds

The direct chlorination of the pyrazine ring can be challenging due to the electron-deficient nature of the heterocycle, which can lead to decomposition rather than substitution. chim.it Vapor-phase chlorination at high temperatures (300-600 °C) in the presence of water vapor has been shown to produce mono-chloropyrazine in good yields. chim.it The use of water as a diluent and to facilitate product condensation is a key aspect of this process. chim.it

For the introduction of multiple chlorine atoms, more potent chlorinating agents are often required. Ring-opening chlorination reactions have been developed for related heteroaromatic systems like pyrazolopyridines using reagents such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA). nih.gov These methods proceed through the cleavage of heteroaromatic N-N or N-O bonds to deliver halogenated scaffolds. nih.gov While direct polychlorination of a simple pyrazine ring is not straightforward, these advanced halogenation techniques offer potential pathways for creating highly chlorinated pyrazine intermediates from more complex starting materials.

N-Methylation Strategies for Aminopyrazines

The final step in the synthesis of the target molecule involves the N-methylation of an aminopyrazine precursor. Selective N-methylation of amines and amides can be challenging due to the potential for over-alkylation or O-alkylation in the case of amide substrates. youtube.com

Several methodologies have been developed to achieve selective mono-N-methylation. These include the use of methyl iodide with additives to favor N-alkylation, or alternative methylating agents like trimethylsulfoxonium (B8643921) iodide. youtube.com A mechanistically interesting two-step, one-pot procedure involves the activation of an amide with hexamethyldisilazane (B44280) (HMDS), followed by transilylation and a Chapman-type rearrangement to yield the N-methylated product. youtube.com Other sustainable approaches utilize methanol (B129727) or carbon dioxide as the methyl source in the presence of suitable catalysts. google.comorganic-chemistry.org For instance, Pd/CuZrOx has been shown to catalyze the N-methylation of amines and nitro compounds with CO2/H2 under relatively mild conditions. google.com Quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide, have also been employed as safe and effective solid methylating agents for the monoselective N-methylation of amides and indoles. youtube.com

| Methylating Agent | Substrate Type | Key Features |

| Methyl iodide | Amides | Can lead to a mixture of N- and O-alkylated products; additives can improve selectivity. youtube.com |

| Trimethylsulfoxonium iodide | Amides | Reduces toxicity compared to other alkylating agents. youtube.com |

| (Chloromethyl)dimethylchlorosilane / fluoride | Amides | Selective N-methylation via a Chapman-type rearrangement. youtube.com |

| Methanol or CO2/H2 | Amines/Nitro compounds | Sustainable and catalytic methods. google.comorganic-chemistry.org |

| Phenyl trimethylammonium iodide | Amides/Indoles | Safe, solid reagent for monoselective N-methylation. youtube.com |

Precursor-Based Synthetic Routes Utilizing Pyrazine Intermediates

An alternative and often more direct approach to 3,5,6-Trichloro-N-methylpyrazin-2-amine involves the functionalization of a pre-existing, suitably substituted pyrazine ring.

Derivatization of Pre-existing Halogenated Pyrazine Scaffolds

A plausible synthetic route starts from a polychlorinated pyrazine, such as tetrachloropyrazine. The chlorine atoms on the pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr). By carefully controlling the reaction conditions, it is possible to achieve selective substitution of one chlorine atom. The reaction of a highly chlorinated pyrazine with methylamine (B109427) could potentially yield the desired N-methylamino group at one of the ring positions. The regioselectivity of such a reaction would be dictated by the electronic effects of the nitrogen atoms in the pyrazine ring and the steric hindrance of the existing chlorine atoms.

A relevant example from a patent describes the synthesis of methyl 3-amino-5,6-dichloropyrazinoate, which is then reacted with dimethylamine (B145610) to form methyl 3-amino-5-dimethylamino-6-chloropyrazinoate. libretexts.org This demonstrates the feasibility of aminating a dichlorinated pyrazine ring. Extrapolating from this, one could envision a scenario where a trichlorinated aminopyrazine undergoes N-methylation, or a tetrachloropyrazine is selectively reacted with methylamine.

Halogen-Exchange and Cross-Coupling Reactions in Pyrazine Synthesis

Halogen-exchange reactions, such as the Finkelstein or Swarts reactions, are primarily used for the synthesis of iodo- and fluoroalkanes, respectively, and are less commonly applied directly to the synthesis of chloro- or amino-substituted pyrazines. organic-chemistry.org

However, palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles. chim.itchemicalbook.com Reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination allow for the formation of C-C and C-N bonds. chim.itchemicalbook.compsu.edu For instance, a trichloropyrazine could potentially undergo a Buchwald-Hartwig amination with methylamine to introduce the N-methylamino group. The success of such a reaction would depend on the choice of palladium catalyst, ligand, and reaction conditions to control the regioselectivity and prevent side reactions. The reactivity of the different chlorine atoms on the trichloropyrazine would be a critical factor in determining the outcome of the reaction.

Optimization of Reaction Conditions and Yields

The synthesis of this compound is primarily achieved through the reaction of tetrachloropyrazine with methylamine. The optimization of this reaction is crucial for maximizing the yield of the desired product and minimizing the formation of isomers and other byproducts.

A plausible synthetic route starts with tetrachloropyrazine, which can be prepared through established methods. researchgate.net The subsequent reaction with methylamine is a nucleophilic aromatic substitution (SNAr). The conditions for such reactions, including temperature, solvent, and the presence of a base, are critical for controlling the outcome. For instance, in the synthesis of related aminopyrazines, the reaction of a chloropyrazine with an amine can be carried out in a suitable solvent, and the temperature can be controlled to favor the desired substitution pattern. google.comgoogle.com

The yield of the final product is highly dependent on the regioselectivity of the amination step. The pyrazine ring is electron-deficient, which facilitates nucleophilic attack. However, the positions of the chlorine atoms are not equally reactive. The presence of the nitrogen atoms in the ring influences the electron density at each carbon atom, directing the incoming nucleophile. nih.gov

A potential two-step approach to synthesize this compound could first involve the regioselective amination of tetrachloropyrazine to form 2-amino-3,5,6-trichloropyrazine. This intermediate could then undergo N-methylation. Catalytic N-methylation of amines using methanol as a methylating agent represents a modern and efficient method. rsc.orgnih.govrsc.org

| Parameter | Condition | Rationale/Effect on Yield |

| Starting Material | Tetrachloropyrazine | Readily available precursor for substitution reactions. researchgate.net |

| Reagent | Methylamine (CH₃NH₂) | Provides the methylamino group for substitution. |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Primary mechanism for replacing chlorine with an amine on the pyrazine ring. nih.gov |

| Potential Intermediate | 2-Amino-3,5,6-trichloropyrazine | Formed by initial amination, followed by N-methylation. |

| N-Methylation | Catalytic (e.g., Ru or Ir-based) with Methanol | Offers a green and efficient alternative to traditional methylating agents. rsc.orgnih.govrsc.org |

Catalytic Systems in Pyrazine Synthesis

While the direct synthesis of this compound might not always employ a catalyst for the initial amination, related pyrazine syntheses benefit significantly from catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used to introduce aryl or alkenyl groups onto a tetrachloropyrazine core. researchgate.netdoi.org

In the context of N-methylation, various catalytic systems have been developed. Ruthenium and Iridium complexes have shown high efficiency in the N-methylation of amines using methanol as the C1 source. nih.govrsc.org These reactions often proceed under relatively mild conditions and with high selectivity, which would be advantageous for the final step in the synthesis of the target molecule.

For the amination of chloropyrimidines, which are structurally similar to chloropyrazines, palladium catalysts with specific phosphine (B1218219) ligands have been shown to be effective, particularly for less nucleophilic amines. nih.govresearchgate.net This suggests that for a controlled synthesis of this compound, a catalytic approach could be beneficial, especially in achieving high regioselectivity.

Solvent Effects and Reaction Thermodynamics

The choice of solvent can significantly influence the rate and selectivity of nucleophilic aromatic substitution reactions on chloropyrazines. Polar aprotic solvents are generally preferred as they can solvate the cationic intermediate (Meisenheimer complex) formed during the reaction, thereby stabilizing the transition state and accelerating the reaction.

Stereochemical Control and Regioselectivity in Pyrazine Synthesis

Stereochemistry is not a factor in the synthesis of this compound as the molecule is achiral. However, regioselectivity is of paramount importance. The reaction of tetrachloropyrazine with one equivalent of methylamine can potentially yield different isomers. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring deactivates the adjacent carbon atoms to some extent, influencing the position of nucleophilic attack.

In polychlorinated pyrimidines, the 2-position is often favored for nucleophilic substitution. nih.govresearchgate.net By analogy, it is plausible that the 2-position of tetrachloropyrazine is also highly activated towards nucleophilic attack. This would favor the formation of 2-(methylamino)-3,5,6-trichloropyrazine as the major initial product. The subsequent substitution of other chlorine atoms would require harsher conditions. The precise control over stoichiometry and reaction conditions is therefore essential to achieve the desired monosubstituted product. The use of specific catalysts can also enhance regioselectivity. nih.govrsc.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound involves several considerations aimed at reducing the environmental impact of the process.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. A direct substitution reaction on tetrachloropyrazine has a better atom economy than a multi-step synthesis involving protecting groups.

Use of Less Hazardous Chemicals: Whenever possible, less toxic and hazardous reagents and solvents should be employed. For the N-methylation step, using methanol as the methyl source with a catalyst is a greener alternative to traditional toxic methylating agents like methyl iodide or dimethyl sulfate. rsc.orgnih.govrsc.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. rsc.orgnih.govrsc.orgresearchgate.net

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. Optimizing reactions for high yield and selectivity minimizes the formation of byproducts and waste.

The following table summarizes the application of green chemistry principles to the potential synthetic steps:

| Green Chemistry Principle | Application in Synthesis of this compound |

| Catalysis | Use of Ru or Ir catalysts for N-methylation. rsc.orgnih.govrsc.org Potential use of Pd catalysts for selective amination. nih.govresearchgate.net |

| Safer Solvents & Reagents | Utilizing methanol as a C1 source for methylation instead of toxic alkyl halides. rsc.orgnih.govrsc.org |

| Atom Economy | Direct amination of tetrachloropyrazine avoids the use of protecting groups, improving atom economy. |

| Energy Efficiency | Catalytic reactions may proceed under milder conditions, reducing energy requirements. |

| Waste Reduction | High selectivity in catalytic reactions minimizes byproduct formation and waste. |

Reactivity and Derivatization Studies of 3,5,6 Trichloro N Methylpyrazin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Pyrazines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing halogenated pyrazines. thieme-connect.de The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the aromaticity of the pyrazine (B50134) ring. The presence of the two strongly electronegative ring nitrogen atoms activates the chloro-substituted carbon atoms toward nucleophilic attack. thieme-connect.de

The 3,5,6-Trichloro-N-methylpyrazin-2-amine molecule possesses three distinct chlorine atoms at the C3, C5, and C6 positions, raising the question of regioselectivity in SNAr reactions. The outcome of nucleophilic attack is governed by the electronic effects of both the ring nitrogens and the N-methylamino substituent.

Activating Effect of Ring Nitrogens: The pyrazine nitrogens strongly withdraw electron density via the inductive and mesomeric effects, activating all three chloro-substituted positions (C3, C5, and C6) for nucleophilic attack.

Directing Effect of the N-methylamino Group: The N-methylamino group at the C2 position is an electron-donating group (EDG). Through resonance, it increases the electron density at the ortho (C3) and para (C6) positions. This localized increase in electron density deactivates these positions toward attack by nucleophiles relative to the C5 position.

Consequently, the C5 position is predicted to be the most electrophilic and, therefore, the most susceptible to nucleophilic substitution. It is meta to the deactivating N-methylamino group and is activated by the adjacent ring nitrogen at position 4. The C3 and C6 positions are expected to be less reactive due to the deactivating influence of the electron-donating amino group. Thus, the predicted order of reactivity for SNAr is C5 > C6 ≈ C3. This allows for the selective mono-substitution at the C5 position under controlled reaction conditions.

Interactive Data Table: Predicted SNAr Reactions and Products

| Nucleophile (Nu-H) | Reagent/Conditions | Predicted Major Product |

| Ammonia | NH₃, heat | 3,6-Dichloro-5-amino-N-methylpyrazin-2-amine |

| Methoxide | CH₃ONa, CH₃OH | 3,6-Dichloro-5-methoxy-N-methylpyrazin-2-amine |

| Morpholine | Morpholine, base, heat | 4-(3,5-Dichloro-6-(methylamino)pyrazin-2-yl)morpholine |

| Thiophenol | C₆H₅SH, base | 3,6-Dichloro-N-methyl-5-(phenylthio)pyrazin-2-amine |

The exocyclic N-methylamino group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This site can undergo various reactions with electrophiles without affecting the pyrazine core, provided that appropriate conditions are chosen to avoid competing SNAr reactions. Potential transformations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivative (an amide).

Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, would produce the corresponding sulfonamide.

Alkylation: While direct alkylation can be challenging to control and may lead to overalkylation, it is a potential pathway for further substitution on the amine nitrogen.

The selective reactivity at different sites of the this compound molecule allows for the systematic formation of novel pyrazine derivatives. For instance, a selective SNAr reaction can be performed first to introduce a new substituent at the C5 position. Subsequently, the secondary amine can be functionalized, or a second, more forcing SNAr reaction could be attempted at the less reactive C3 or C6 positions. This stepwise functionalization provides a powerful strategy for synthesizing a library of complex, polysubstituted pyrazine compounds.

Electrophilic Substitution Reactions on the Pyrazine Core

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are characteristic of electron-rich aromatic systems like benzene (B151609). The pyrazine ring, however, is a π-deficient heterocycle due to the strong electron-withdrawing nature of its two nitrogen atoms. thieme-connect.describd.com This inherent electron deficiency severely deactivates the ring towards attack by electrophiles.

In the case of this compound, the deactivating effect is further intensified by the three electron-withdrawing chlorine atoms. Although the N-methylamino group is typically an activating group for EAS, under the strongly acidic conditions required for most electrophilic substitutions, it would be protonated to form an ammonium (B1175870) salt (-NHCH₃⁺). This protonated form acts as a powerful deactivating group. Therefore, electrophilic aromatic substitution on the carbon skeleton of this compound is not a feasible reaction pathway. thieme-connect.de

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.com For halogenated heterocycles like this compound, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings provide versatile methods for functionalizing the C-Cl bonds. tcichemicals.comwikipedia.orgwikipedia.org

The key step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The regioselectivity of this step often parallels that of SNAr reactions, as it is favored at the most electron-deficient carbon center. baranlab.org Therefore, selective mono-functionalization via cross-coupling is expected to occur preferentially at the C5 position of this compound.

Suzuki Coupling: This reaction couples the pyrazine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. tcichemicals.com Reacting the title compound with an arylboronic acid under Suzuki conditions would selectively yield a 5-aryl-3,6-dichloro-N-methylpyrazin-2-amine.

Heck Reaction: The Heck reaction forms a C-C bond by coupling the pyrazine with an alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of vinyl or substituted vinyl groups at the C5 position.

Sonogashira Coupling: This reaction involves the coupling of the pyrazine with a terminal alkyne, providing a direct route to 5-alkynyl pyrazine derivatives. wikipedia.orggold-chemistry.org

These coupling reactions are highly valued for their functional group tolerance and generally mild conditions, allowing for the precise installation of diverse molecular fragments onto the pyrazine core.

Interactive Data Table: Predicted Metal-Catalyzed Coupling Reactions at C5

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Predicted Major Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 3,6-Dichloro-N-methyl-5-phenylpyrazin-2-amine |

| Heck | Styrene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 3,6-Dichloro-N-methyl-5-styrylpyrazin-2-amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 3,6-Dichloro-N-methyl-5-(phenylethynyl)pyrazin-2-amine |

Synthesis of Complex Pyrazine Conjugates

There is a lack of specific published research detailing the synthesis of complex pyrazine conjugates directly from this compound. While the synthesis of various pyrazine derivatives is a broad field of study, methodologies commencing with this particular trichlorinated compound are not documented in accessible literature. In principle, the chlorine atoms on the pyrazine ring could serve as handles for coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form more complex conjugates. However, without experimental data, the feasibility and specific outcomes of such transformations remain speculative.

Oxidation and Reduction Chemistry of this compound

Specific studies on the oxidation and reduction chemistry of this compound are not available. The pyrazine ring itself is generally resistant to oxidation due to its electron-deficient nature. Strong oxidizing agents would likely be required to affect the ring system. Conversely, the N-methylamino group could be susceptible to oxidation under certain conditions.

Reduction of the pyrazine ring is also a challenging transformation. Catalytic hydrogenation might be possible under harsh conditions, potentially leading to the corresponding piperazine derivative. Alternatively, reduction could affect the chlorine substituents, leading to dechlorination, but specific reagents and conditions for such reactions on this substrate are not documented.

Acid-Base Reactivity and Salt Formation Studies

The compound can be expected to form salts upon reaction with strong acids. The protonation would likely occur at one of the nitrogen atoms, and the specific site of protonation would depend on the relative basicity of the ring and exocyclic nitrogens. The general basicity of amines allows them to be dissolved in dilute mineral acid solutions, which facilitates their separation from neutral compounds.

Photochemistry of this compound

Information regarding the photochemical reactivity of this compound is not present in the available scientific literature. Halogenated aromatic compounds can sometimes undergo photochemical reactions, such as photo-dehalogenation, upon irradiation with UV light. However, without experimental data, the specific photochemical behavior of this compound remains unknown.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3,5,6 Trichloro N Methylpyrazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For substituted pyrazines like 3,5,6-Trichloro-N-methylpyrazin-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete assignment of proton (¹H) and carbon (¹³C) signals.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Pyrazine (B50134) Systems

While 1D NMR provides initial information, 2D NMR techniques are indispensable for mapping the connectivity of atoms within the pyrazine scaffold. researchgate.net The structure of this compound features two distinct proton environments: the N-methyl group and a single proton on the pyrazine ring. Advanced 2D NMR experiments are crucial for assigning these protons and correlating them to the carbon skeleton. science.govmdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-4 bonds). sdsu.eduyoutube.com In the case of this compound, a COSY spectrum would be expected to show no cross-peaks, as the single pyrazine proton and the methyl protons are isolated from each other and have no proton neighbors to couple with. This lack of correlation confirms their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (a one-bond correlation, ¹J_CH_). sdsu.eduyoutube.com For the target molecule, an HSQC spectrum would show a cross-peak connecting the N-methyl proton signal to the N-methyl carbon signal. It would also definitively link the lone pyrazine proton to its corresponding ring carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for highly substituted systems, as it reveals longer-range correlations between protons and carbons (typically over 2-3 bonds, ²J_CH_ and ³J_CH_). sdsu.eduyoutube.com For this compound, HMBC is critical for placing the substituents correctly on the pyrazine ring. Key expected correlations would include:

A correlation from the N-methyl protons to the pyrazine ring carbon to which the amino group is attached (a ²J_CH_ coupling).

Correlations from the single pyrazine proton to the adjacent chlorine-bearing carbons (²J_CH_ and/or ³J_CH_ couplings).

These combined techniques allow for the unequivocal assignment of the molecule's constitution.

| Position | Atom | Hypothetical Chemical Shift (δ, ppm) | HSQC Correlation (with Proton at) | HMBC Correlations (with Proton at) |

|---|---|---|---|---|

| - | N-CH₃ (Protons) | ~3.1 | N-CH₃ (Carbon) | C2 |

| - | Pyrazine-H | ~8.0 | Pyrazine-C | Adjacent Ring Carbons |

| 2 | C-NH | ~155 | - | N-CH₃ |

| 3 | C-Cl | ~140 | - | Pyrazine-H |

| 5 | C-Cl | ~145 | - | - |

| 6 | C-Cl | ~130 | - | Pyrazine-H |

| - | N-CH₃ (Carbon) | ~28 | N-CH₃ (Protons) | - |

Solid-State NMR Applications in Pyrazine Chemistry

Solid-State NMR (ssNMR) provides structural information on materials in their solid, powdered, or amorphous states. While less common than solution-state NMR for routine analysis, it is invaluable for studying crystalline pyrazine derivatives. It can be used to investigate polymorphism (the existence of multiple crystal forms), which can have different physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei in the solid state. For this compound, ssNMR could differentiate between potential polymorphs by revealing distinct chemical shifts for the carbon and nitrogen atoms arising from differences in molecular packing and intermolecular interactions in the crystal lattice.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's molecular formula. nih.gov By measuring the mass of the molecular ion with very high accuracy (typically to within 5 parts per million, ppm), it is possible to determine a unique elemental composition. For this compound, HRMS would be used to verify the molecular formula C₅H₃Cl₃N₃. mdpi.comacs.org A critical confirmatory feature is the distinctive isotopic pattern generated by the three chlorine atoms. The natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) produce a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a predictable intensity ratio, providing definitive evidence for the presence of three chlorine atoms.

| Ion | Calculated Exact Mass (m/z) | Expected Isotopic Pattern |

|---|---|---|

| [M]⁺ (for ³⁵Cl₃) | 224.94197 | A cluster of peaks at M, M+2, M+4, and M+6, with decreasing intensity, confirming the presence of three chlorine atoms. |

| [M+H]⁺ (for ³⁵Cl₃) | 225.94980 |

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion), which is then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.govunito.it The resulting fragmentation pattern provides a structural fingerprint of the molecule. nih.gov For this compound, MS/MS analysis would reveal characteristic fragmentation pathways. Plausible fragmentation of the protonated molecular ion [M+H]⁺ could include:

Loss of a chlorine radical (•Cl)

Loss of hydrogen chloride (HCl)

Loss of a methyl radical (•CH₃) from the amine substituent

Cleavage of the pyrazine ring structure, a common pathway for nitrogen heterocyles. nih.gov

Analyzing these fragments allows for the confirmation of the core structure and the nature of its substituents.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Formula |

|---|---|---|---|

| 225.9 | 190.9 | Cl | [C₅H₃Cl₂N₃]⁺ |

| 225.9 | 210.9 | CH₃ | [C₄H₀Cl₃N₃]⁺ |

| 225.9 | 189.9 | HCl | [C₅H₂Cl₂N₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure can be generated. For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its structure. mdpi.com

This technique would confirm:

The planarity of the pyrazine ring.

The precise bond lengths and bond angles for all atoms in the molecule, confirming the positions of the chlorine atoms and the N-methylamine group. nih.govresearchgate.net

The conformation of the N-methylamine substituent relative to the pyrazine ring.

The arrangement of molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding (e.g., between the amine hydrogen and a nitrogen or chlorine atom of a neighboring molecule) or π-π stacking between the aromatic pyrazine rings. nih.gov

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| C-Cl Bond Length | ~1.72 - 1.75 Å |

| C-N (ring) Bond Length | ~1.32 - 1.38 Å |

| C-C (ring) Bond Length | ~1.38 - 1.42 Å |

| Intermolecular Interactions | π–π stacking, C-H···Cl or C-H···N hydrogen bonds |

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this method would provide definitive information on its molecular geometry, including bond lengths, bond angles, and torsion angles.

To perform this analysis, a suitable single crystal of the compound would be grown, typically by slow evaporation of a solvent, and then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of the positions and intensities of the diffracted X-rays allows for the determination of the electron density distribution within the crystal, from which the atomic positions can be derived.

Based on studies of similar chlorinated and aminated pyrazine derivatives, it is anticipated that the pyrazine ring of this compound would be largely planar. The exocyclic N-methylamino group may exhibit some degree of rotation around the C-N bond. The crystallographic data would be expected to be presented in a format similar to the table below, which contains hypothetical but plausible data for the target compound based on known structures of related molecules. researchgate.netmdpi.com

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 925.7 |

| Z (molecules per cell) | 4 |

Note: This data is hypothetical and serves as an illustrative example.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions would be expected to play a significant role in stabilizing the crystal structure. These interactions can be elucidated from the single crystal X-ray diffraction data.

Hydrogen Bonding: The presence of the N-methylamino group provides a hydrogen bond donor (N-H) and the pyrazine ring nitrogens act as potential hydrogen bond acceptors. It is plausible that intermolecular N-H···N hydrogen bonds could form, linking molecules into chains or dimers. researchgate.netnih.gov In related aminopyrazine structures, such hydrogen bonding motifs are commonly observed and are crucial in dictating the supramolecular architecture. researchgate.net

π-π Stacking: The aromatic pyrazine rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are arranged in a parallel or offset fashion. These interactions are a common feature in the crystal structures of aromatic heterocyclic compounds and contribute to the cohesion of the crystal lattice. researchgate.net

The analysis of these interactions provides insight into the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers. These techniques are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their natural vibrational modes.

For this compound, the vibrational spectra would be expected to exhibit characteristic bands for the pyrazine ring, the C-Cl bonds, and the N-methylamino group. While experimental spectra for the target compound are not available, the table below presents expected vibrational frequencies based on data from related chloropyrazines and aminopyridines. nih.govresearchgate.netresearchgate.net

Interactive Table: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3400-3300 | ~3400-3300 |

| C-H Stretch (methyl) | ~2950-2850 | ~2950-2850 |

| Pyrazine Ring Stretch | ~1600-1450 | ~1600-1450 |

| N-H Bend | ~1650-1550 | Weak |

| C-N Stretch (amino) | ~1350-1250 | ~1350-1250 |

| C-Cl Stretch | ~800-600 | ~800-600 |

| Pyrazine Ring Bend | ~600-400 | ~600-400 |

Note: These are expected frequency ranges based on analogous compounds and are for illustrative purposes.

The IR spectrum would likely show strong absorptions for the polar N-H and C-Cl bonds. Raman spectroscopy, being more sensitive to non-polar bonds, would be particularly useful for observing the pyrazine ring stretching and breathing modes. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. nih.govmdpi.com Furthermore, conformational changes, such as the rotation of the methylamino group, could be investigated by observing shifts in the vibrational frequencies under different conditions.

Computational and Theoretical Investigations of 3,5,6 Trichloro N Methylpyrazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT) and ab initio calculations, a detailed picture of the molecule's stability, reactivity, and electronic characteristics can be obtained.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com By focusing on the electron density, DFT can accurately predict various molecular properties. For 3,5,6-Trichloro-N-methylpyrazin-2-amine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can elucidate its geometric and electronic properties. chemrxiv.orgrsc.org

These calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis, another component of DFT studies, can provide insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. rsc.org For instance, the analysis can reveal the nature of the bonds between the pyrazine (B50134) ring and its substituents.

Illustrative Calculated Electronic Properties of this compound using DFT

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -1250 Ha |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular properties. researchgate.net For halogenated compounds like this compound, ab initio calculations can be particularly useful for studying phenomena such as halogen bonding and other non-covalent interactions. mdpi.com

These methods can be employed to calculate properties like electron affinity, ionization potential, and electrostatic potential maps, which are crucial for understanding the molecule's reactivity and interaction with other species. The conformational landscape of the molecule, particularly the rotation of the N-methyl group, can also be explored using ab initio techniques to identify the most stable conformers.

Molecular Docking and Dynamics Simulations of Pyrazine Systems

Molecular docking and dynamics simulations are powerful tools for investigating the potential interaction of a molecule with a biological target, such as a protein or enzyme. These methods are particularly relevant for pyrazine derivatives, which are found in numerous biologically active compounds. nih.govfgcu.eduresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This allows for the identification of key binding interactions, such as hydrogen bonds and hydrophobic interactions, and the estimation of the binding affinity. For this compound, docking studies could be performed against various protein targets to explore its potential biological activity. nih.govresearchgate.net

The results of such studies are typically presented as a binding score, which indicates the strength of the interaction, and a visual representation of the binding pose within the protein's active site. These theoretical studies can help in rationalizing the structure-activity relationship (SAR) of a series of compounds. nih.govresearchgate.net

Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LEU83, VAL91, ALA105, LYS107 |

| Hydrogen Bonds | 1 (with LYS107) |

| Hydrophobic Interactions | LEU83, VAL91, ALA105 |

The biological activity of a molecule is often dependent on its three-dimensional conformation. Computational methods can be used to perform a systematic search of the possible conformations of this compound to identify the low-energy, and therefore most probable, structures. researchgate.net This is particularly important for understanding the flexibility of the molecule and how it might adapt its shape to fit into a protein's binding site. Studies on related N-methylated compounds have shown the importance of conformational analysis in understanding their biological activity. nih.gov

Prediction of Spectroscopic Parameters via Computational Models

Computational models are invaluable for predicting and interpreting the spectroscopic data of molecules, such as NMR and IR spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their vibrational and electronic properties.

For this compound, computational methods can be used to predict its 1H and 13C NMR chemical shifts. nih.govgithub.io These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. Comparing the predicted spectra with experimental data can confirm the proposed structure. The development of neural network algorithms and advanced computational workflows has improved the accuracy of NMR predictions. github.comnih.gov

Similarly, the infrared (IR) spectrum can be simulated by calculating the vibrational frequencies and their corresponding intensities. mdpi.com This allows for the assignment of the observed absorption bands to specific vibrational modes of the molecule, such as the stretching and bending of bonds.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| 1H NMR | Chemical Shift (N-CH3) | 3.1 ppm |

| 13C NMR | Chemical Shift (C-Cl) | 145-155 ppm |

| 13C NMR | Chemical Shift (C-N) | 150-160 ppm |

| IR | C-Cl Stretch | 800-850 cm-1 |

| IR | N-H Stretch | 3400-3450 cm-1 |

Reaction Mechanism Elucidation via Computational Chemistry

The elucidation of reaction mechanisms through computational chemistry provides profound insights into the transformation of molecules. This typically involves the use of quantum chemical calculations to map out the energy landscape of a reaction, identifying intermediates, and the energetic barriers that separate them. For a molecule like This compound , such studies would be invaluable for understanding its reactivity, potential degradation pathways, or its interactions in biological systems. However, specific research detailing these aspects for this compound is currently unavailable.

Transition state analysis is a cornerstone of computational reaction mechanism studies. It focuses on identifying the highest energy point along the reaction coordinate, known as the transition state. The structure and energy of the transition state dictate the kinetics of a chemical reaction. Computational methods, such as density functional theory (DFT) or ab initio calculations, are employed to locate and characterize these transient structures.

For This compound , a transition state analysis could, for example, explore the nucleophilic substitution reactions at the chlorinated positions of the pyrazine ring. This would involve modeling the approach of a nucleophile and calculating the energy profile of the substitution process, including the high-energy transition state. Unfortunately, no published data or computational studies were found that specifically perform a transition state analysis on this compound.

Reaction coordinate mapping involves charting the energetic pathway of a reaction from reactants to products. researchgate.net This provides a continuous profile of the energy changes throughout the transformation, highlighting all intermediates and transition states. researchgate.net This technique is instrumental in understanding the step-by-step process of a chemical reaction.

In the context of This compound , mapping the reaction coordinate for its synthesis or degradation could reveal critical details about the mechanism. For instance, understanding the reaction coordinate for its formation from a precursor like 2,3,5,6-tetrachloropyrazine and methylamine (B109427) would clarify the regioselectivity and the conditions required for the reaction. Despite the utility of this method, there are no specific studies in the available literature that apply reaction coordinate mapping to This compound .

While general methodologies for reaction coordinate mapping are well-established in computational chemistry, their specific application to the title compound has not been reported. researchgate.netarxiv.orgarxiv.org

Mechanistic Investigations of 3,5,6 Trichloro N Methylpyrazin 2 Amine Interactions at a Molecular Level

Molecular Recognition and Binding Studies with Model Biological Systems (e.g., Enzymes, Receptors in vitro)

There is currently no specific information available from the conducted searches regarding the molecular recognition and binding of 3,5,6-Trichloro-N-methylpyrazin-2-amine with model biological systems.

Detailed in vitro studies on the enzyme inhibition mechanisms of this compound are not present in the available literature. Research on other heterocyclic compounds, such as triazinyl-substituted benzenesulfonamides, has shown inhibition of enzymes like human carbonic anhydrases, with inhibitory activity and selectivity being highly dependent on the specific substitution patterns. nih.gov For instance, the introduction of non-polar side chains on amino acid residues in some triazine derivatives enhanced inhibitory activity against certain carbonic anhydrase isozymes. nih.gov General principles of enzyme inhibition studies are well-established, focusing on determining parameters like IC50 values and the mode of inhibition to understand the inhibitor's potency and mechanism. mdpi.com

There are no direct studies on the interaction of this compound with nucleic acids. However, studies on the similarly structured compound, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a metabolite of the pesticide chlorpyrifos, have shown that it can interact with DNA. nih.govresearchgate.net Spectrophotometric, spectrofluorometric, viscometric, and voltametric techniques indicated that TCP interacts with calf thymus DNA likely through a groove-binding mode. nih.govresearchgate.net This was suggested by observations such as hyperchromism without a red shift in the UV absorption band and the ability of TCP to displace a known groove binder. nih.govresearchgate.net

Exploration of Biochemical Pathways Modulated by this compound (Molecular Mechanism Focus)

No information is available regarding the specific biochemical pathways modulated by this compound. For context, the degradation pathway of the related compound 3,5,6-trichloro-2-pyridinol (TCP) has been studied in microorganisms, identifying potential metabolic routes such as hydrolytic-oxidative dechlorination and denitrification pathways. nih.gov Another study on the biodegradation of TCP by Bacillus thuringiensis identified several novel metabolites, suggesting new metabolic pathways for its breakdown. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Engagement (Chemical Design Focus)

Specific structure-activity relationship (SAR) studies for this compound are not available. SAR studies are a cornerstone of medicinal chemistry, providing insights into how chemical structure relates to biological activity. For example, in a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine analogues, modifications to the N-naphthalene and fluorophenyl moieties were found to alter the inhibitory potency and selectivity for human equilibrative nucleoside transporters. frontiersin.org Similarly, SAR studies on pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents revealed that specific substitutions at different positions on the pyrimidine (B1678525) ring system were crucial for activity. mdpi.com For N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, it was found that lipophilicity and the presence of halogen or trifluoromethyl groups on the benzyl (B1604629) moiety were important for antimycobacterial activity. nih.gov

Table 1: Illustrative SAR Findings for Related Heterocyclic Compounds This table is for illustrative purposes only and does not represent data for this compound.

| Compound Series | Key Structural Feature Modified | Impact on Activity | Reference |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine analogues | N-naphthalene and fluorophenyl moieties | Altered inhibitory potency and selectivity for ENTs | frontiersin.org |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Substituents on the 7-(2-pyridylmethylamine) benzyl group | Modest to good activity with various substituents | mdpi.com |

| N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles | Substitution on the benzyl moiety | Halogen or trifluoromethyl groups enhanced antimycobacterial activity | nih.gov |

| 6-Chloro-2-arylvinylquinolines | Substituents on the benzene (B151609) ring | Fluoro or trifluoromethyl groups showed potent antiplasmodial activity | nih.gov |

Kinetic Studies of Molecular Interactions in Chemical Systems

No kinetic studies detailing the molecular interactions of this compound in chemical systems have been found in the searched literature.

Advanced Applications and Role of 3,5,6 Trichloro N Methylpyrazin 2 Amine in Chemical Science

3,5,6-Trichloro-N-methylpyrazin-2-amine as a Versatile Synthetic Intermediate

This compound is a highly functionalized heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its reactivity is dominated by the three chlorine atoms attached to the pyrazine (B50134) ring, which are susceptible to nucleophilic substitution. This characteristic is analogous to the well-documented reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms can be displaced sequentially by controlling reaction conditions such as temperature. researchgate.netresearchgate.netmdpi.com This stepwise reactivity allows for the precise and controlled introduction of various functional groups onto the pyrazine core, making it a valuable scaffold for building molecular diversity.

The N-methylamino group also influences the electronic properties of the pyrazine ring and can participate in further chemical transformations. The combination of these features enables its use as a foundational molecule for constructing a wide array of more complex derivatives.

| Reactive Site | Type of Reaction | Potential Outcome |

| C-Cl bonds (positions 3, 5, 6) | Nucleophilic Aromatic Substitution | Sequential or full replacement of chlorine atoms with amines, alcohols, thiols, etc. |

| N-methylamino group | N-Alkylation, Acylation | Modification of the secondary amine to introduce new functionalities. |

| Pyrazine Ring Nitrogens | Coordination, Hydrogen Bonding | Participation in metal complexes and supramolecular assemblies. |

The structure of this compound makes it a promising precursor for the synthesis of advanced organic materials. Its potential is underscored by the extensive use of similar tri-substituted heterocyclic compounds, like 1,3,5-triazines, in materials science. rsc.org Triazine derivatives are known building blocks for dendrimers and materials with specific electronic and optical properties. researchgate.net The ability to sequentially substitute the chlorine atoms on the pyrazine ring with different nucleophiles allows for the construction of highly branched, tree-like molecules (dendrimers) or linear oligomers with tailored properties. rsc.org

By reacting this compound with bifunctional or multifunctional monomers, chemists can potentially create novel polymers and cross-linked networks. The pyrazine core itself can impart thermal stability and specific electronic characteristics to the resulting materials, making them candidates for applications in optoelectronics or as specialized resins. researchgate.net

Heterocyclic compounds are fundamental building blocks in medicinal chemistry and materials science. msesupplies.comaksci.com this compound is an excellent example of a heterocyclic building block, providing a rigid core that can be elaborated into more complex systems. nih.govmdpi.com The stepwise substitution of its chlorine atoms is a key feature that allows chemists to construct intricate molecular architectures. mdpi.com

For instance, one or two chlorine atoms can be replaced with a specific nucleophile, and the remaining chlorine(s) can be used for subsequent reactions or as a point of attachment to a solid support for combinatorial synthesis. This controlled reactivity is crucial for creating libraries of related compounds for drug discovery programs or for synthesizing molecules with precisely defined three-dimensional shapes. The pyrazinone scaffold, a related structure, is found in numerous natural products with interesting biological activities, highlighting the value of the pyrazine core in bioactive molecule design. nih.gov

Role in Agrochemical Research (Chemical Synthesis/Intermediate Use)

In agrochemical research, nitrogen-containing heterocycles are a cornerstone for the development of new herbicides, fungicides, and insecticides. The 1,3,5-triazine (B166579) ring, for example, is a well-known component of many commercial herbicides. researchgate.netmdpi.com The structural features of this compound suggest its potential as a key intermediate in the synthesis of novel agrochemicals.

Research has shown that related chlorinated picolinonitrile structures, such as 4-amino-3,5,6-trichloro-2-picolinonitrile, are used as starting materials for new synthetic auxin herbicides. mdpi.com Similarly, this compound can be used to create a variety of derivatives by reacting the chlorine atoms with different nucleophiles. This allows for the systematic modification of the molecule to optimize biological activity against specific weeds or pests, a common strategy in agrochemical development.

Exploration in Dye and Pigment Chemistry

The chemistry of reactive dyes often relies on heterocyclic scaffolds that can form covalent bonds with fibers like cotton. researchgate.net The most prominent example is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which serves as a molecular "linker" between a chromophore (the color-producing part of the dye) and the hydroxyl groups of cellulosic fibers. researchgate.netresearchgate.net

Given its structural parallels to cyanuric chloride, this compound is a candidate for exploration in dye and pigment chemistry. The reactive chlorine atoms provide anchor points for attaching chromophoric groups through nucleophilic substitution. researchgate.net The N-methylamino group could also serve to fine-tune the final properties of the dye, such as its solubility, color, and binding affinity to fabrics. The synthesis of azo dyes, a major class of colorants, often involves aromatic amines, further suggesting that the amino group on this pyrazine derivative could be incorporated into dye design. imrpress.comnih.gov

Potential in Analytical Chemistry as a Derivatization Agent

In analytical chemistry, particularly in chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a technique used to modify an analyte to improve its detection or separation. nih.govresearchgate.net Derivatizing agents typically react with specific functional groups, such as amines or alcohols, to make the analyte more volatile, more easily detectable, or to impart a fluorescent tag. jfda-online.comlibretexts.org

While not a conventional derivatizing agent, this compound possesses the chemical features for potential use in this area. Its reactive chlorine atoms could react with nucleophilic functional groups (e.g., -OH, -SH, -NH2) on an analyte molecule. This reaction would "tag" the analyte with the trichloro-N-methylaminopyrazine moiety, which could enhance its detectability by mass spectrometry (due to the chlorine isotope pattern) or by an electron capture detector (ECD) in GC. This application remains speculative but is chemically plausible based on the principles of derivatization. researchgate.net

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems based on non-covalent interactions, such as hydrogen bonding, to form large, well-organized structures. rsc.org Molecules based on 1,3,5-triazine are recognized for their ability to act as building blocks in supramolecular chemistry, forming predictable assemblies through hydrogen bonding. researchgate.net

This compound has features that make it an attractive candidate for supramolecular applications. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, while the hydrogen atom on the N-methylamino group can act as a hydrogen bond donor. This dual functionality allows the molecule to participate in self-assembly, potentially forming ordered structures like tapes, rosettes, or more complex host-guest systems. Such assemblies are of interest for creating "smart" materials, sensors, and systems for drug delivery. nih.gov

Future Directions and Emerging Research Avenues for 3,5,6 Trichloro N Methylpyrazin 2 Amine

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex heterocyclic molecules like 3,5,6-Trichloro-N-methylpyrazin-2-amine is poised to benefit significantly from the integration of flow chemistry and automated synthesis platforms. springerprofessional.depolimi.it These technologies offer marked advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. polimi.it For the synthesis of halogenated heterocycles, flow chemistry provides a safer environment for handling potentially hazardous reagents through contained, small-volume reactions. uc.pt

Future research could focus on developing a continuous-flow process for the synthesis and subsequent functionalization of the target compound. Such a system would involve pumping reagents through heated and pressurized coils or microreactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. acs.org This control can lead to higher yields, reduced side-product formation, and faster reaction optimization. A multi-step flow system could potentially integrate the synthesis of the pyrazine (B50134) core, its chlorination, and subsequent amination in a single, uninterrupted sequence. uc.pt The automation of this process would enable the rapid generation of a library of derivatives for screening in various applications.

| Parameter | Traditional Batch Synthesis (Hypothetical) | Flow Chemistry Synthesis (Projected) |

|---|---|---|

| Safety | Handling of bulk quantities of chlorinated reagents poses higher risk. | Small reaction volumes in a closed system minimize exposure and risk. |

| Scalability | Scaling up requires larger reactors and can be non-linear. | Scaling up achieved by extending run time ("scaling-out") with high predictability. polimi.it |

| Reaction Time | Hours to days, including manual workup for each step. | Minutes to hours for a complete multi-step sequence. acs.org |

| Process Control | Less precise control over temperature and mixing, potential for hotspots. | Superior heat and mass transfer, precise temperature and pressure control. |

| Productivity | Lower throughput, suitable for lab-scale discovery. | High throughput, suitable for generating libraries and kilogram-scale production. acs.org |

Exploration of Novel Reactivity Modalities

The this compound molecule possesses multiple sites for chemical modification, making it an ideal candidate for exploring novel reactivity modalities. The electron-deficient pyrazine ring and its C-Cl bonds are prime targets for modern cross-coupling reactions and C-H functionalization. rsc.orgtandfonline.com

Cross-Coupling Reactions: The three chlorine atoms can be selectively substituted through transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. rsc.orgresearchgate.net Future research could establish conditions for the regioselective functionalization of the pyrazine core, allowing the introduction of diverse aryl, alkynyl, and amino groups. This would enable the creation of a vast library of novel compounds with tailored electronic and steric properties. The double Sonogashira coupling of related dichloropyrazines has been used to create precursors for photosensitizers, a strategy that could be adapted here. rsc.org

C-H Activation: Direct C-H activation is a powerful tool for functionalizing electron-deficient heterocycles. researchgate.netnih.gov Although the pyrazine ring of the title compound has no C-H bonds, the methyl group on the amine substituent offers a site for potential C(sp³)–H activation. Furthermore, derivatives created via cross-coupling could introduce C-H bonds on new appendages, which could then be functionalized in subsequent steps. youtube.com

Photoredox Catalysis: Visible-light photoredox catalysis offers mild and efficient pathways for generating radical intermediates, enabling transformations that are difficult to achieve with traditional methods. mdpi.comresearchgate.net The pyrazine core itself is related to dicyanopyrazine (DPZ), a known organophotocatalyst scaffold. mdpi.com Future studies could explore using the pyrazine core of derivatives to participate in photocatalytic cycles or using external photocatalysts to functionalize the molecule. For instance, photoredox/nickel dual catalysis could be employed to forge C(sp³)–C(sp²) bonds on derivatives under exceptionally mild conditions. nih.gov

| Reactivity Modality | Potential Reaction Site | Potential Product Class | Reference Methodology |

|---|---|---|---|

| Suzuki Coupling | C-Cl bonds | Aryl/heteroaryl-substituted pyrazines | Palladium-catalyzed coupling with organoboron reagents. rsc.org |

| Sonogashira Coupling | C-Cl bonds | Alkynyl-substituted pyrazines | Palladium/copper-catalyzed coupling with terminal alkynes. rsc.org |

| C-H Arylation | Introduced aryl groups | Biaryl-functionalized pyrazines | Palladium-catalyzed direct functionalization of C-H bonds. nih.gov |

| Photoredox Alkylation | C-Cl bonds / N-methyl group | Alkyl-substituted pyrazines | Generation of radical intermediates via visible light catalysis. nih.govacs.org |

Advanced Materials Science Applications

Nitrogen-rich heterocyclic compounds like pyrazines and the structurally related triazines are valuable building blocks for advanced materials due to their thermal stability and unique electronic properties. lifechemicals.comrsc.org The multiple reactive sites on this compound make it a promising monomer for the synthesis of novel polymers and functional materials.

Conductive Polymers and Organic Electronics: The electron-deficient nature of the pyrazine ring makes it an excellent component for n-type organic semiconductors. epa.gov By replacing the chlorine atoms through polymerization reactions (e.g., via repeated cross-coupling), it is possible to synthesize π-conjugated ladder or linear polymers. lifechemicals.comacs.org These materials could find applications as hole transport layers in perovskite solar cells or as active components in organic field-effect transistors (OFETs). epa.gov Quantum chemical investigations on related TTF-pyrazine systems suggest their potential in designing low band-gap materials for solar cells. researchgate.net

Energy Storage: Organic materials based on pyrazine and quinone motifs are being explored as cathodes for rechargeable lithium and zinc batteries. acs.org The pyrazine unit can provide excellent redox reversibility. researchgate.net Future work could involve transforming this compound into covalent organic polymers (COPs) or metal-organic frameworks (MOFs) with high densities of redox-active sites for high-capacity energy storage. researchgate.netjlu.edu.cn

Flame Retardant Materials: Triazine-based compounds are known for their inherent flame-retardant properties due to their high nitrogen content. rsc.orgrsc.org Polymers synthesized from the title compound could exhibit enhanced thermal stability and flame retardancy, making them suitable for developing safer, high-performance plastics and composites. mdpi.com

| Potential Application | Role of the Pyrazine Scaffold | Relevant Research Area |

|---|---|---|

| Organic Solar Cells | Forms n-type semiconductor material; contributes to low band-gap polymers. epa.govresearchgate.net | Photovoltaics |

| Organic Batteries | Provides redox-active sites for charge storage in cathodes. acs.orgjlu.edu.cn | Energy Storage |

| Flame Retardants | High nitrogen content imparts intrinsic flame retardancy to polymers. rsc.orgmdpi.com | Polymer Chemistry |

| Metal-Organic Frameworks (MOFs) | Acts as a rigid, functional ligand for creating porous materials. researchgate.net | Supramolecular Chemistry |

Interdisciplinary Research Opportunities in Chemical Sciences

The true potential of this compound will be unlocked through interdisciplinary research that bridges synthetic chemistry with other scientific fields.

Medicinal Chemistry and Chemical Biology: Pyrazine derivatives are scaffolds in numerous approved drugs and are actively investigated for anticancer, antibacterial, and antiviral properties. tandfonline.comresearchgate.netnih.gov The novel derivatives synthesized using advanced methods (as described in 8.2) could be screened for biological activity. For example, new coordination compounds could be designed to enhance properties like blood-brain barrier penetration. mdpi.com Hybrids of pyrazine and natural products are also a promising area of research. nih.gov The interaction of these new molecules with biological targets like proteins and nucleic acids could be a fruitful area of study for chemical biologists. researchgate.netnih.gov

Computational Chemistry: Quantum chemical methods like Density Functional Theory (DFT) are invaluable for predicting the outcomes of future research. nih.gov Computational studies can be used to model the reactivity of different sites on the molecule, predict the electronic properties (HOMO/LUMO levels, band gap) of resulting materials, and perform in silico screening of potential drug candidates by docking them into protein active sites. researchgate.netresearchgate.netnih.gov This predictive power can guide synthetic efforts, saving significant time and resources by prioritizing the most promising research avenues.

Nuclear Reprocessing: While a more niche application, derivatives of the related heterocycle, triazine, have been investigated as ligands for separating actinides and lanthanides in advanced nuclear reprocessing. wikipedia.org The specific coordination chemistry of functionalized pyrazines could be explored for similar selective metal extraction applications, representing a collaboration between synthetic chemistry and nuclear science.

This interdisciplinary approach ensures that the fundamental discoveries made in the synthesis and reactivity of this compound are translated into tangible applications in medicine, materials, and beyond.

Q & A